Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidinyl group, and a pyridinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the pyrimidinyl and pyridinyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound may have potential as a drug candidate due to its ability to interact with specific molecular targets. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or research outcomes. The compound’s structure allows it to bind to these targets with high specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-Pyrazole-4-carboxylic acid derivatives
- Pyrimidinyl-substituted pyrazoles
- Pyridinyl-substituted pyrazoles
Uniqueness
What sets 1H-Pyrazole-4-carboxylic acid, 5-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-1-(2-pyridinyl)-, methyl ester apart is its combination of functional groups, which provides unique chemical and biological properties
Biological Activity
Methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring substituted with a carboxylate group and a pyrimidine moiety. The molecular formula is C14H16N4O4S, and its molecular weight is approximately 336.37 g/mol. The presence of the sulfamoyl group suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in a study assessing various analogs, certain derivatives demonstrated potent inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. A related compound was tested for its ability to inhibit cell proliferation in various cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating effective cytotoxicity . The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors involved in disease processes. For example:
- Inhibition of Enzymatic Activity: The sulfamoyl group may inhibit certain sulfonamide-sensitive enzymes, disrupting metabolic pathways in bacteria.
- Cell Cycle Arrest: Evidence suggests that the compound may induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results showed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
This study underscores the compound's potential as a lead candidate for antibiotic development.
Anticancer Activity Assessment
In another investigation focusing on cancer cell lines, the compound was tested against breast and lung cancer cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
A549 (Lung Cancer) | 30 | Cell cycle arrest |
These findings highlight its potential as an anticancer agent.
Properties
CAS No. |
104770-29-8 |
---|---|
Molecular Formula |
C17H17N7O5S |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
methyl 5-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H17N7O5S/c1-10-8-11(2)21-16(20-10)22-17(26)23-30(27,28)14-12(15(25)29-3)9-19-24(14)13-6-4-5-7-18-13/h4-9H,1-3H3,(H2,20,21,22,23,26) |
InChI Key |
KABSXJFKDZOTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=NN2C3=CC=CC=N3)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.